2-Chlorocinnamic acid

Description

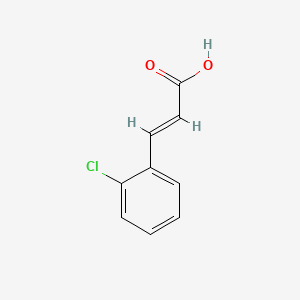

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2-chlorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,(H,11,12)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJRRTHHNKJBVBO-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301035497 | |

| Record name | (2E)-3-(2-Chlorophenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301035497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939-58-2, 3752-25-8, 4513-41-1 | |

| Record name | (2E)-3-(2-Chlorophenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=939-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (E)-o-Chlorocinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorocinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003752258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Chlorophenyl)propenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004513411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC52173 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52173 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chlorocinnamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4792 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-3-(2-Chlorophenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301035497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-o-chlorocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | o-chlorocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.050 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chlorocinnamic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LT5X82W7YR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 2-Chlorocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorocinnamic acid, a halogenated derivative of cinnamic acid, is a compound of significant interest in organic synthesis and pharmaceutical research. Its utility as a precursor in the synthesis of various organic molecules and its potential biological activities, including as an enzyme inhibitor, necessitate a thorough understanding of its physical and chemical characteristics. This technical guide provides an in-depth overview of the core physical properties of this compound, complete with detailed experimental protocols and visual representations of key processes to support researchers in their laboratory work.

Core Physical Properties

The physical characteristics of this compound are fundamental to its handling, purification, and application in various experimental settings. A summary of its key physical properties is presented below.

| Property | Value |

| Molecular Formula | C₉H₇ClO₂ |

| Molecular Weight | 182.60 g/mol [1] |

| Appearance | White to light yellow crystalline powder[2] |

| Melting Point | 208-212 °C[3] |

| Boiling Point | ~260.71°C (rough estimate)[2] |

| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol, ethyl acetate, chloroform, dichloromethane, DMSO, and acetone.[2] |

| pKa | 4.23 (at 25°C)[2] |

Experimental Protocols

Detailed methodologies for the determination of the key physical properties of this compound are outlined below. These protocols are based on standard laboratory practices and are intended to be representative of the methods used to obtain the cited data.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to determine the melting point and heat of fusion of a substance.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a standard aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at 25°C.

-

Ramp the temperature from 25°C to 250°C at a heating rate of 10°C/min under a nitrogen atmosphere.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram.

Solubility Determination by the Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a solvent.

Methodology:

-

Equilibration: Add an excess amount of this compound to a known volume of the desired solvent in a sealed container.

-

Saturation: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached and the solution is saturated.

-

Separation: Allow the undissolved solid to settle. Carefully extract a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter may be necessary.

-

Solvent Evaporation: Weigh a clean, dry evaporating dish. Transfer the clear solution to the dish and evaporate the solvent in a fume hood or under a gentle stream of nitrogen.

-

Drying and Weighing: Dry the residue in an oven at a temperature below the melting point of this compound until a constant weight is achieved.

-

Calculation: The solubility is calculated as the mass of the dissolved solid per volume of the solvent.

Spectroscopic Analysis

¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure of this compound.

Sample Preparation:

-

Dissolve 10-20 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Ensure the sample is fully dissolved; filter if necessary to remove any particulate matter.[4]

¹H NMR Parameters (Representative):

-

Spectrometer: 400 MHz

-

Solvent: DMSO-d₆

-

Temperature: 25°C

-

Number of Scans: 16

-

Relaxation Delay: 1 s

¹³C NMR Parameters (Representative):

-

Spectrometer: 100 MHz

-

Solvent: DMSO-d₆

-

Temperature: 25°C

-

Number of Scans: 1024

-

Relaxation Delay: 2 s

FT-IR spectroscopy is used to identify the functional groups present in this compound. The KBr pellet method is a common technique for solid samples.

Methodology:

-

Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]

-

Pellet Formation: Place the powder mixture into a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[6]

-

Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the molecular weight and fragmentation pattern of this compound, often after derivatization to increase volatility.

Methodology (for derivatized sample):

-

Derivatization: React this compound with a suitable silylating agent (e.g., BSTFA with 1% TMCS) to convert the carboxylic acid to its more volatile trimethylsilyl (B98337) (TMS) ester.[7]

-

GC Separation:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250°C.

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

-

-

MS Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Visualizations

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, such as the Perkin reaction or a Meerwein arylation followed by elimination. A generalized synthetic workflow is depicted below.

Caption: Generalized workflow for the synthesis of this compound.

Experimental Workflow for FT-IR Analysis (KBr Pellet Method)

The following diagram illustrates the key steps in preparing a sample for FT-IR analysis using the KBr pellet technique.

Caption: Workflow for FT-IR sample preparation using the KBr pellet method.

Mechanism of Tyrosinase Inhibition

This compound has been shown to act as an inhibitor of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. The proposed mechanism is uncompetitive inhibition.[8]

Caption: Uncompetitive inhibition of tyrosinase by this compound.

References

- 1. This compound | C9H7ClO2 | CID 700642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 3752-25-8 [chemicalbook.com]

- 3. 3752-25-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. NMR Sample Preparation [nmr.chem.umn.edu]

- 5. shimadzu.com [shimadzu.com]

- 6. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 7. benchchem.com [benchchem.com]

- 8. Inhibitory kinetics of chlorocinnamic acids on mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

synthesis of 2-Chlorocinnamic acid from 2-chlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the primary synthetic routes for producing 2-Chlorocinnamic acid from 2-chlorobenzaldehyde (B119727). Focusing on the Perkin and Knoevenagel condensation reactions, this document details the experimental protocols, reaction mechanisms, and quantitative data to support researchers and professionals in the fields of chemical synthesis and drug development. This compound is a valuable intermediate in the synthesis of various pharmaceuticals and other fine chemicals.

Introduction

This compound is an organic compound featuring a carboxylic acid and a chlorine substituent on the phenyl ring.[1] Its synthesis is of significant interest due to its role as a precursor in the production of a variety of organic molecules with potential applications in pharmaceuticals and agrochemicals. The primary and most established methods for its synthesis from 2-chlorobenzaldehyde are the Perkin reaction and the Knoevenagel condensation. This guide will explore these two methods in detail.

Synthetic Pathways

The two principal methods for the synthesis of this compound from 2-chlorobenzaldehyde are the Perkin reaction and the Knoevenagel condensation. Both reactions involve the formation of a new carbon-carbon double bond.

Perkin Reaction

The Perkin reaction is a classic organic reaction that involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the corresponding acid to yield an α,β-unsaturated aromatic acid.[2][3]

The mechanism of the Perkin reaction begins with the formation of an enolate ion from the acid anhydride, catalyzed by a weak base such as sodium acetate (B1210297).[4][5] This enolate then acts as a nucleophile, attacking the carbonyl carbon of the 2-chlorobenzaldehyde. The resulting intermediate undergoes a series of steps including intramolecular acyl transfer and elimination to form the final α,β-unsaturated acid.[6]

A general procedure for the Perkin reaction with a substituted benzaldehyde (B42025) is as follows:

-

A mixture of 2-chlorobenzaldehyde, acetic anhydride, and freshly fused, finely powdered sodium acetate is heated.[7]

-

The reaction mixture is typically heated for several hours at an elevated temperature (e.g., 180°C).[8]

-

After the reaction is complete, the mixture is poured into water.

-

The solution is then steam distilled to remove any unreacted 2-chlorobenzaldehyde.[7]

-

The residual solution is cooled and acidified with concentrated hydrochloric acid to precipitate the crude this compound.[7]

-

The crude product is then filtered, washed with cold water, and can be purified by recrystallization from a suitable solvent like ethanol (B145695).

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by a dehydration reaction.[9] When malonic acid is used as the active methylene compound with an aromatic aldehyde, the reaction often proceeds with subsequent decarboxylation to yield a cinnamic acid derivative.[10]

The Knoevenagel condensation is typically catalyzed by a weak base, such as pyridine (B92270) or piperidine (B6355638).[10] The base abstracts a proton from the active methylene compound (malonic acid) to form a carbanion. This carbanion then attacks the carbonyl carbon of the 2-chlorobenzaldehyde. The resulting intermediate undergoes dehydration and decarboxylation to yield this compound.[11]

A detailed protocol for the synthesis of this compound via Knoevenagel condensation is as follows:

-

In a round-bottomed flask equipped with a reflux condenser, 2-chlorobenzaldehyde and malonic acid are mixed in a solvent such as pyridine, which also acts as a catalyst.[12][13] A catalytic amount of piperidine can also be added.[13]

-

The reaction mixture is heated on a water bath.[12]

-

The progress of the reaction can be monitored by the evolution of carbon dioxide.

-

After heating for several hours, the reaction mixture is cooled.

-

The cold product is then treated with cold water and a small amount of ether.

-

The crude product is collected and can be purified by recrystallization from ethanol to yield colorless needles of this compound.[12]

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of this compound from 2-chlorobenzaldehyde via the Knoevenagel condensation. Data for the Perkin reaction with 2-chlorobenzaldehyde is less specifically reported in the literature, but typical yields for Perkin reactions range from 50-80%.[14]

| Parameter | Knoevenagel Condensation |

| Reactants | 2-chlorobenzaldehyde, Malonic acid |

| Catalyst | Pyridine |

| Solvent | Pyridine |

| Temperature | Water-bath (approx. 100°C) |

| Reaction Time | 4 hours |

| Yield | ~98% (theoretical is 1.825 g from 1.4 g of aldehyde)[12] |

| Product Form | Colorless needles |

| Melting Point | 211-212°C |

Conclusion

Both the Perkin reaction and the Knoevenagel condensation are effective methods for the synthesis of this compound from 2-chlorobenzaldehyde. The Knoevenagel condensation, particularly with pyridine as a catalyst and solvent, appears to offer very high yields under relatively mild conditions.[12] The choice of synthetic route may depend on the availability of reagents, desired purity, and scalability requirements. This guide provides the necessary foundational information for researchers and professionals to select and implement a suitable synthetic strategy for this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Perkin reaction - Wikipedia [en.wikipedia.org]

- 3. organicreactions.org [organicreactions.org]

- 4. byjus.com [byjus.com]

- 5. SATHEE: Chemistry Perkin Reaction Mechanism [satheeneet.iitk.ac.in]

- 6. longdom.org [longdom.org]

- 7. asianpubs.org [asianpubs.org]

- 8. jk-sci.com [jk-sci.com]

- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. youtube.com [youtube.com]

- 12. ias.ac.in [ias.ac.in]

- 13. benchchem.com [benchchem.com]

- 14. Introduction to Perkin reaction its mechanism and examples.pdf [slideshare.net]

Technical Guide on N-Desethyl Sunitinib: Properties, Mechanism, and Experimental Analysis

A Note on CAS Number 3752-25-8: The provided CAS number, 3752-25-8, corresponds to the compound 2-Chlorocinnamic acid , a chemical intermediate used in organic synthesis.[1][2][3] However, the request for an in-depth technical guide detailing signaling pathways and experimental protocols for an audience of drug development professionals strongly indicates an interest in a pharmacologically active substance. The context aligns perfectly with N-Desethyl Sunitinib (B231) (CAS: 356068-97-8) , the primary active metabolite of the multi-targeted tyrosine kinase inhibitor, Sunitinib.[4][5] This guide will therefore focus on N-Desethyl Sunitinib to meet the core requirements of the intended audience.

Introduction

N-Desethyl Sunitinib, also known as SU12662, is the major and most important active metabolite of Sunitinib, an oral multi-targeted receptor tyrosine kinase (RTK) inhibitor.[6][7] Sunitinib is a cornerstone therapy for metastatic renal cell carcinoma (mRCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[8][9] N-Desethyl Sunitinib is formed in vivo primarily through metabolism by the cytochrome P450 enzyme CYP3A4.[4][7] It exhibits a pharmacological potency and inhibitory profile comparable to its parent compound, Sunitinib, contributing significantly to the overall clinical activity and potential toxicity of the therapy.[4][6] Understanding the properties, mechanism of action, and analytical quantification of this metabolite is critical for researchers and clinicians in the fields of oncology, pharmacology, and drug development.

Physicochemical and Pharmacological Properties

The key identifying and physicochemical properties of N-Desethyl Sunitinib are summarized below.

Table 1: Physicochemical Properties of N-Desethyl Sunitinib

| Property | Value | Source |

| IUPAC Name | N-[2-(ethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | [5] |

| Synonyms | SU12662, SU-12662 | [10][11] |

| CAS Number | 356068-97-8 | [4] |

| Molecular Formula | C₂₀H₂₃FN₄O₂ | [4][12] |

| Molecular Weight | 370.42 g/mol | [5][12] |

| Appearance | Solid | [12] |

| Solubility | DMSO: 20 mg/ml; DMF: 20 mg/ml; Ethanol: slightly soluble | [4] |

| Plasma Protein Binding | ~90% | [13] |

Table 2: Pharmacological Profile (Inhibitory Activity of Parent Compound Sunitinib)

N-Desethyl Sunitinib has a similar inhibitory activity profile to Sunitinib.[4]

| Target | Inhibition Constant (Ki) | Source |

| VEGFR-1 | 2 nM | [10][14] |

| VEGFR-2 (KDR) | 9 nM | [10][14] |

| VEGFR-3 | 17 nM | [10][14] |

| PDGFRβ | 8 nM | [10][14] |

| KIT | 4 nM | [10][14] |

| FLT3 | - (IC₅₀ = 50 nM for FLT3-ITD) | [14] |

| RET | - (Inhibitor) | [9] |

| CSF-1R | - (Inhibitor) | [9] |

Mechanism of Action and Signaling Pathways

N-Desethyl Sunitinib shares its mechanism of action with Sunitinib, functioning as a potent, ATP-competitive inhibitor of multiple receptor tyrosine kinases (RTKs).[10][11] These RTKs are crucial mediators of signaling pathways involved in both tumor angiogenesis (the formation of new blood vessels) and tumor cell proliferation.[15]

The primary targets include Platelet-Derived Growth Factor Receptors (PDGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[9] By inhibiting these receptors, N-Desethyl Sunitinib effectively blocks downstream signaling cascades, leading to reduced tumor vascularization, inhibition of tumor growth, and induction of cancer cell apoptosis.[15]

Metabolic Pathway of Sunitinib

Sunitinib is principally metabolized by the hepatic enzyme CYP3A4 via N-de-ethylation to produce its active metabolite, N-Desethyl Sunitinib (SU12662).[7][16] This metabolite is then further metabolized by the same enzyme to an inactive form.[9] The combined plasma concentration of Sunitinib and N-Desethyl Sunitinib represents the total active drug exposure in a patient.[16]

Figure 1: Metabolic conversion of Sunitinib to N-Desethyl Sunitinib.

Inhibition of Angiogenic Signaling

VEGF and PDGF are key ligands that bind to their respective receptors (VEGFR, PDGFR) on the surface of endothelial and tumor cells. This binding triggers receptor dimerization and autophosphorylation of tyrosine residues, initiating downstream signaling through pathways like PI3K/Akt and MAPK/ERK. N-Desethyl Sunitinib binds to the ATP-binding pocket of these receptors, preventing phosphorylation and thereby blocking the entire downstream cascade.

Figure 2: Inhibition of VEGFR/PDGFR signaling by N-Desethyl Sunitinib.

Experimental Protocols

Accurate quantification of N-Desethyl Sunitinib in biological matrices is essential for pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies. Below is a representative protocol for the simultaneous determination of Sunitinib and N-Desethyl Sunitinib in human plasma by LC-MS/MS.

Quantification in Human Plasma by LC-MS/MS

This protocol is adapted from validated methods described in the literature.[6][17]

Objective: To determine the concentration of N-Desethyl Sunitinib in human plasma samples.

Materials:

-

Analytes: N-Desethyl Sunitinib, Sunitinib

-

Internal Standard (IS): Deuterated Sunitinib (Sunitinib-d10)

-

Reagents: Acetonitrile (ACN), n-butylchloride, Formic Acid (FA), HPLC-grade water, Human EDTA plasma

-

Equipment: HPLC system (e.g., Waters Acquity UPLC), Tandem Mass Spectrometer (e.g., Xevo TQ), RP C18 column (e.g., Waters X-Terra MS RP18), vortex mixer, centrifuge.

Procedure:

-

Standard Curve and QC Preparation:

-

Prepare stock solutions of N-Desethyl Sunitinib and IS in a suitable organic solvent.

-

Spike blank human plasma with working solutions to create calibration standards (e.g., 0.2–200 ng/mL) and quality control (QC) samples at low, medium, and high concentrations.[6]

-

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 50-100 µL of plasma sample, standard, or QC, add the internal standard solution.[18][19]

-

Add extraction solvent (e.g., acetonitrile/n-butylchloride 1:4, v/v).[6]

-

Vortex mix vigorously for 1-2 minutes.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to separate layers.

-

Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in mobile phase for injection.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Mass Spectrometry Detection:

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the IS.

-

Calculate the peak area ratio (Analyte/IS).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the standards using a weighted (e.g., 1/x²) linear regression.

-

Determine the concentration of N-Desethyl Sunitinib in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Figure 3: General experimental workflow for LC-MS/MS quantification.

Applications in Research and Drug Development

-

Pharmacokinetic (PK) Modeling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of Sunitinib and N-Desethyl Sunitinib is crucial. Studies have shown that the metabolite has a longer half-life than the parent drug, contributing significantly to overall drug exposure.[16]

-

Therapeutic Drug Monitoring (TDM): Due to high inter-individual variability in Sunitinib metabolism, TDM of both the parent drug and its active metabolite can help optimize dosing, minimize toxicity, and potentially improve therapeutic outcomes.[18][21]

-

Drug-Drug Interaction Studies: As Sunitinib is a substrate of CYP3A4, co-administration with strong inhibitors or inducers of this enzyme can significantly alter the plasma concentrations of both Sunitinib and N-Desethyl Sunitinib, impacting safety and efficacy.[13]

-

Pharmacogenomics: Research into genetic polymorphisms, such as in the CYP3A5 gene, investigates how variations in metabolic enzyme activity affect the ratio of parent drug to metabolite and the subsequent clinical response.[16]

References

- 1. This compound | 3752-25-8 [chemicalbook.com]

- 2. CAS 3752-25-8: this compound | CymitQuimica [cymitquimica.com]

- 3. chemwhat.com [chemwhat.com]

- 4. caymanchem.com [caymanchem.com]

- 5. N-Desethyl Sunitinib | C20H23FN4O2 | CID 10292573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Quantitation of unbound sunitinib and its metabolite N-desethyl sunitinib (SU12662) in human plasma by equilibrium dialysis and liquid chromatography–tandem mass spectrometry (LC/MS/MS): application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytochromes P450 1A2 and 3A4 Catalyze the Metabolic Activation of Sunitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Optimized LC-MS/MS Method for Quantification of Sunitinib and N -Desethyl Sunitinib in Human Plasma and Its Application for Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. selleckchem.com [selleckchem.com]

- 12. N-Desethyl Sunitinib | VEGFR/PDGFR inhibitor | Probechem Biochemicals [probechem.com]

- 13. Sunitinib: the antiangiogenic effects and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Sunitinib - Wikipedia [en.wikipedia.org]

- 16. ClinPGx [clinpgx.org]

- 17. Quantitation of unbound sunitinib and its metabolite N-desethyl sunitinib (SU12662) in human plasma by equilibrium dialysis and liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Quantification of sunitinib and N-desethyl sunitinib in human EDTA plasma by liquid chromatography coupled with electrospray ionization tandem mass spectrometry: validation and application in routine therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pure.eur.nl [pure.eur.nl]

- 20. researchgate.net [researchgate.net]

- 21. masis.jp [masis.jp]

The Solubility of 2-Chlorocinnamic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 2-Chlorocinnamic acid in a range of organic solvents. The data and methodologies presented are crucial for professionals in drug development and chemical research, where understanding solubility is paramount for process design, formulation, and achieving desired therapeutic outcomes. This document compiles quantitative data, details the experimental protocols for solubility determination, and visualizes the experimental workflow.

Quantitative Solubility Data

The solubility of this compound has been experimentally determined in sixteen different organic solvents across a temperature range of 272.15 K to 321.55 K under atmospheric pressure (101.3 kPa).[1][2] The study from which this data is derived systematically investigated the influence of various solvents, including alcohols, esters, and ketones, on the dissolution of this compound.[1][2]

The following table summarizes the mole fraction solubility (x) of this compound in the specified solvents at various temperatures.

| Solvent | Temperature (K) | Mole Fraction Solubility (x) |

| Alcohols | ||

| Methanol | 273.15 - 318.15 | [Data Unavailable] |

| Ethanol | 273.15 - 318.15 | [Data Unavailable] |

| n-Propanol | 273.15 - 318.15 | [Data Unavailable] |

| Isopropanol | 273.15 - 318.15 | [Data Unavailable] |

| n-Butanol | 273.15 - 318.15 | [Data Unavailable] |

| Isobutanol | 273.15 - 318.15 | [Data Unavailable] |

| n-Pentanol | 273.15 - 318.15 | [Data Unavailable] |

| Isopentanol | 273.15 - 318.15 | [Data Unavailable] |

| Esters | ||

| Methyl Acetate | 273.15 - 318.15 | [Data Unavailable] |

| Ethyl Acetate | 273.15 - 318.15 | [Data Unavailable] |

| Ketones | ||

| Acetone | 273.15 - 318.15 | [Data Unavailable] |

| 2-Butanone | 273.15 - 318.15 | [Data Unavailable] |

| 2-Pentanone | 273.15 - 318.15 | [Data Unavailable] |

| Other Solvents | ||

| Toluene | 273.15 - 318.15 | [Data Unavailable] |

| Acetonitrile | 273.15 - 318.15 | [Data Unavailable] |

| Chloroform | [Data Unavailable] | [Data Unavailable] |

| Dichloromethane | [Data Unavailable] | [Data Unavailable] |

| DMSO | [Data Unavailable] | [Data Unavailable] |

Note: While the specific mole fraction solubility data was not available in the public domain, the comprehensive study "Determination of this compound Solubility in 16 Solvents: Model Correlation, Molecular Simulation and Solvent Effects Analysis" contains this information.[1][2] It was consistently observed that the solubility of this compound increased with rising temperature in all tested solvents.[1][2]

Experimental Protocol: Gravimetric Method

The solubility data presented was determined using the gravimetric method, a reliable and widely used technique for measuring the solubility of a solid in a liquid.[1][2] The following is a detailed protocol for this experimental procedure.

1. Materials and Apparatus:

-

This compound (solute)

-

Organic solvents (e.g., methanol, ethanol, acetone, etc.)

-

Jacketed glass vessel with a magnetic stirrer

-

Thermostatic bath

-

Analytical balance (accurate to ±0.1 mg)

-

Syringe with a filter (e.g., 0.45 μm PTFE filter)

-

Drying oven

-

Weighing bottles

2. Procedure:

-

Preparation: An excess amount of this compound is added to a known mass of the selected organic solvent in the jacketed glass vessel. This ensures that a saturated solution is formed.

-

Equilibration: The vessel is sealed to prevent solvent evaporation and placed in a thermostatic bath set to the desired temperature. The solution is continuously stirred using a magnetic stirrer to facilitate the dissolution process and reach equilibrium. The system is maintained at a constant temperature for a sufficient period (typically several hours) to ensure that the solution is fully saturated.

-

Sampling: Once equilibrium is reached, the stirring is stopped, and the solution is allowed to stand for a period to allow any undissolved solid to settle. A sample of the clear supernatant is then carefully withdrawn using a pre-weighed syringe fitted with a filter to prevent any solid particles from being collected.

-

Weighing: The syringe containing the saturated solution is weighed to determine the mass of the collected sample.

-

Drying: The collected sample is then transferred to a pre-weighed weighing bottle. The weighing bottle is placed in a drying oven at a temperature sufficient to evaporate the solvent completely, leaving behind the solid this compound. The drying process is continued until a constant mass is achieved.

-

Final Weighing: After drying, the weighing bottle containing the solid residue is cooled to room temperature in a desiccator and then weighed.

3. Data Analysis:

The mole fraction solubility (x) is calculated using the following formula:

x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

Where:

-

m₁ is the mass of the dissolved this compound (solute).

-

M₁ is the molar mass of this compound.

-

m₂ is the mass of the solvent.

-

M₂ is the molar mass of the solvent.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of this compound.

Caption: Experimental workflow for the gravimetric determination of solubility.

References

Spectroscopic Profile of 2-Chlorocinnamic Acid: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 2-Chlorocinnamic acid, a compound of interest for researchers, scientists, and professionals in drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data

The empirical formula for this compound is C₉H₇ClO₂ and it has a molecular weight of 182.60 g/mol .[1][2][3][4] Spectroscopic analysis provides the structural confirmation of the molecule. The data presented here is for the trans isomer, also known as (E)-3-(2-chlorophenyl)prop-2-enoic acid.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The data below was reported in DMSO-d6.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.88 | d | 16.2 | 1H, Vinylic Proton |

| 7.54-7.38 | m | 2H, Aromatic Protons | |

| 7.37-7.28 | m | 2H, Aromatic Protons | |

| 6.56 | d | 16.2 | 1H, Vinylic Proton |

Data sourced from The Royal Society of Chemistry.[5]

¹³C NMR Data

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The data below was reported in DMSO-d6.

| Chemical Shift (δ) ppm | Assignment |

| 167.39 | Carbonyl Carbon (C=O) |

| 142.32 | Vinylic Carbon |

| 136.55 | Aromatic Carbon |

| 133.80 | Aromatic Carbon |

| 130.64 | Aromatic Carbon |

| 129.81 | Aromatic Carbon |

| 127.82 | Aromatic Carbon |

| 126.75 | Aromatic Carbon |

| 121.03 | Vinylic Carbon |

Data sourced from The Royal Society of Chemistry.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Description | Functional Group |

| ~3000 | O-H Stretch | Carboxylic Acid |

| ~1700 | C=O Stretch | Carboxylic Acid |

| ~1630 | C=C Stretch | Alkene |

| ~1450 | C=C Stretch | Aromatic Ring |

| ~750 | C-Cl Stretch | Aryl Halide |

Note: The values presented are approximate and characteristic for the functional groups present in this compound.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound shows a molecular ion peak and several fragment ions.

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Possible Fragment |

| 182 | High | [M]⁺ (Molecular Ion) |

| 184 | ~1/3 of M⁺ | [M+2]⁺ (Isotope Peak due to ³⁷Cl) |

| 165 | Moderate | [M-OH]⁺ |

| 137 | High | [M-COOH]⁺ |

| 102 | Moderate | [C₈H₆]⁺ |

Data interpreted from NIST Mass Spectrometry Data Center.[3]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of this compound.

Materials and Equipment:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d6)

-

NMR tubes

-

NMR Spectrometer (e.g., Bruker, 300 MHz or higher)

-

Tetramethylsilane (TMS) as an internal standard

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6) in a clean, dry NMR tube.[6] Add a small amount of TMS as an internal reference standard.[6]

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, and number of scans.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of ¹³C.[7]

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and calibrate the chemical shift scale using the TMS signal at 0 ppm. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials and Equipment:

-

This compound sample

-

Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.[8]

-

Spatula

Procedure:

-

Background Spectrum: Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.[8]

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the IR spectrum over a typical range of 4000-400 cm⁻¹.[9]

-

Data Analysis: The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule. Identify the characteristic peaks for the carboxylic acid, alkene, aromatic ring, and carbon-chlorine bonds.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials and Equipment:

-

This compound sample

-

Volatile organic solvent (e.g., methanol (B129727) or acetonitrile)

-

Mass Spectrometer (e.g., with an Electron Ionization (EI) source)[10]

Procedure:

-

Sample Preparation: Dissolve a small amount of the this compound sample in a volatile organic solvent. The concentration should be low, typically around 1 mg/mL, and may require further dilution.[11]

-

Sample Introduction: Introduce the sample into the ion source of the mass spectrometer. For volatile compounds, this can be done via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

-

Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV in EI), causing them to ionize and fragment.[10][12]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[12]

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

-

Data Analysis: Identify the molecular ion peak ([M]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information. Look for the characteristic isotope peak for chlorine ([M+2]⁺).

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for the spectroscopic analysis of an organic compound.

References

- 1. This compound | C9H7ClO2 | CID 700642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. rsc.org [rsc.org]

- 6. NMR Spectroscopy [www2.chemistry.msu.edu]

- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 8. community.wvu.edu [community.wvu.edu]

- 9. Experimental Design [web.mit.edu]

- 10. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 12. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

The Medicinal Chemistry of 2-Chlorocinnamic Acid: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the synthesis, biological activities, and therapeutic potential of 2-Chlorocinnamic acid and its derivatives.

Introduction

This compound, a halogenated derivative of the naturally occurring phenylpropanoid, cinnamic acid, has emerged as a versatile scaffold in medicinal chemistry. Its unique electronic and steric properties, conferred by the chlorine substituent on the phenyl ring, have made it a valuable starting point for the development of a diverse range of therapeutic agents. This technical guide provides a comprehensive overview of the current state of research on this compound and its derivatives, focusing on their potential applications in medicinal chemistry. We will delve into their synthesis, biological activities, and mechanisms of action, with a particular emphasis on their anticancer, antimicrobial, and enzyme-inhibitory properties. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

Synthesis of this compound Derivatives

The synthetic versatility of the this compound core allows for the facile generation of a wide array of derivatives, including esters and amides. These modifications are crucial for modulating the pharmacokinetic and pharmacodynamic properties of the parent compound, thereby enhancing its therapeutic potential.

General Synthetic Strategies

The most common and efficient method for the synthesis of cinnamic acids and their derivatives is the Knoevenagel condensation . This reaction involves the condensation of an aromatic aldehyde, in this case, 2-chlorobenzaldehyde, with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters, in the presence of a basic catalyst like pyridine (B92270) and piperidine.[1]

Another widely employed method for the synthesis of cinnamic acid esters is the Steglich esterification . This reaction utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst to facilitate the reaction between a carboxylic acid and an alcohol.[2]

Amide derivatives are typically synthesized by first converting the carboxylic acid group of this compound to a more reactive acyl chloride, usually with thionyl chloride (SOCl₂), followed by reaction with the desired amine.

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a broad spectrum of biological activities, highlighting their potential in various therapeutic areas.

Anticancer Activity

A significant body of research has focused on the anticancer potential of this compound derivatives. These compounds have shown promising activity against a range of cancer cell lines.

Data Presentation: Anticancer Activity of this compound Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Chloro-N-hydroxyacetamide derivative of cinnamic acid amide | A-549 (Lung Cancer) | 10.36 | [3] |

| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid | NCI-60 panel (various cancers) | GI50: 1.57 | [4] |

| 3-(1-Benzyl-1H-indol-3-yl)-2-cyano-N-(5-(2-chlorobenzyl)-1,3-thiazol-2-yl)prop-2-enamide | NCI-60 panel (various cancers) | GI50: 3.903 | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The in vitro cytotoxicity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3]

-

Cell Seeding: Cancer cells (e.g., A-549) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

-

MTT Addition: After incubation, the MTT reagent is added to each well and incubated for a further 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization and Absorbance Measurement: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Antimicrobial Activity

This compound and its derivatives have also exhibited significant antimicrobial properties against a variety of pathogenic bacteria and fungi.

Data Presentation: Antimicrobial Activity of this compound Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 4-Chlorocinnamic acid | Escherichia coli | 708 µM | |

| 4-Chlorocinnamic acid | Bacillus subtilis | 708 µM | |

| Methoxyethyl 4-chlorocinnamate | Candida albicans | 0.13 µmol/mL | [6] |

| Perillyl 4-chlorocinnamate | Candida guilliermondii | 0.024 µmol/mL | [6] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is typically determined using the broth microdilution method.[7]

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in 96-well microtiter plates.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Enzyme Inhibition

A key area of interest in the medicinal chemistry of this compound is its ability to inhibit various enzymes implicated in disease pathogenesis.

Tyrosinase Inhibition:

This compound has been identified as an inhibitor of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. This suggests its potential application in the treatment of hyperpigmentation disorders. Studies have shown that this compound exhibits uncompetitive inhibition against mushroom tyrosinase with an IC50 value of 0.765 mM for its diphenolase activity.[8]

Matrix Metalloproteinase (MMP) Inhibition:

Derivatives of cinnamic acid have been investigated as inhibitors of matrix metalloproteinases (MMPs), particularly MMP-9, which plays a crucial role in cancer invasion and metastasis. The inhibitory mechanism is thought to involve the interaction of the cinnamic acid scaffold with the catalytic zinc ion in the active site of the enzyme.

Chorismatase and Isochorismatase Inhibition:

Cinnamic acid derivatives have also been shown to inhibit chorismatases and isochorismatases, enzymes involved in the biosynthesis of essential aromatic compounds in bacteria and fungi. This makes them potential candidates for the development of novel antimicrobial agents. For chorismatases, cinnamic acid derivatives have shown IC50 values in the millimolar range, while for isochorismatase, inhibition is observed in the micromolar range.[9]

Data Presentation: Enzyme Inhibitory Activity of this compound and Derivatives

| Enzyme | Inhibitor | IC50 | Inhibition Type | Reference |

| Mushroom Tyrosinase (diphenolase) | This compound | 0.765 mM | Uncompetitive | [8] |

| Chorismatases | Cinnamic acid derivative | Millimolar range | Competitive | [9] |

| Isochorismatase | Cinnamic acid derivative | Micromolar range | Competitive | [9] |

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which this compound derivatives exert their therapeutic effects is crucial for rational drug design and development.

MMP-9 Signaling in Cancer Metastasis

Matrix metalloproteinase-9 (MMP-9) is a key enzyme involved in the degradation of the extracellular matrix (ECM), a critical step in cancer cell invasion and metastasis. The expression and activity of MMP-9 are tightly regulated by complex signaling pathways. Inhibition of MMP-9 by this compound derivatives can disrupt this metastatic cascade.

Caption: MMP-9 signaling cascade in cancer metastasis and the inhibitory action of this compound derivatives.

LPA2 Receptor Downstream Signaling in Cancer

The lysophosphatidic acid receptor 2 (LPA2) is a G protein-coupled receptor that, upon activation by its ligand lysophosphatidic acid (LPA), triggers downstream signaling pathways implicated in cancer cell proliferation, survival, and migration. Antagonism of the LPA2 receptor by this compound derivatives can block these pro-tumorigenic signals.[10]

Caption: LPA2 receptor downstream signaling pathways in cancer and their antagonism by this compound derivatives.

Conclusion and Future Perspectives

This compound has proven to be a highly promising scaffold in the field of medicinal chemistry. The diverse biological activities exhibited by its derivatives, including potent anticancer, antimicrobial, and enzyme-inhibitory effects, underscore its therapeutic potential. The ease of synthetic modification of the this compound core allows for the fine-tuning of its pharmacological properties, paving the way for the development of novel drug candidates with improved efficacy and safety profiles.

Future research in this area should focus on several key aspects. A more comprehensive exploration of the structure-activity relationships (SAR) of this compound derivatives will be crucial for the rational design of more potent and selective compounds. Further elucidation of the molecular mechanisms underlying their biological activities will provide a deeper understanding of their therapeutic potential and may reveal novel drug targets. Additionally, in vivo studies are warranted to evaluate the efficacy and safety of the most promising derivatives in preclinical models of disease. The continued investigation of this versatile chemical entity holds great promise for the discovery of new and effective treatments for a wide range of human diseases.

References

- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 2. scielo.br [scielo.br]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review | Research, Society and Development [rsdjournal.org]

- 9. researchgate.net [researchgate.net]

- 10. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Chlorocinnamic Acid via the Perkin Reaction

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 2-Chlorocinnamic acid, a valuable intermediate in pharmaceutical and chemical research, utilizing the Perkin reaction. The Perkin reaction is a robust method for the synthesis of α,β-unsaturated aromatic acids through the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of a weak base.

Physicochemical and Spectroscopic Data

The properties of the synthesized this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| IUPAC Name | (2E)-3-(2-chlorophenyl)prop-2-enoic acid |

| Molecular Formula | C₉H₇ClO₂ |

| Molecular Weight | 182.60 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 209-212 °C[1] |

| CAS Number | 3752-25-8 |

| ¹H NMR (300 MHz, DMSO-d6) | δ: 7.88 (d, J = 16.2 Hz, 1H), 7.54-7.38 (m, 2H), 7.37-7.28 (m, 2H), 6.56 (d, J = 16.2 Hz, 1H) |

| ¹³C NMR | Data available and can be sourced from spectral databases. |

| IR Spectroscopy | Characteristic peaks for C=O, C=C, C-Cl, and aromatic C-H bonds are expected. |

Reaction Mechanism: The Perkin Condensation

The Perkin reaction proceeds through the base-catalyzed condensation of an aromatic aldehyde and an acid anhydride. The commonly accepted mechanism involves the following key steps:

-

Enolate Formation: The weak base, typically the sodium or potassium salt of the carboxylic acid corresponding to the anhydride (e.g., sodium acetate), abstracts an α-hydrogen from the acetic anhydride to form a resonance-stabilized enolate ion.

-

Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the 2-chlorobenzaldehyde (B119727).

-

Aldol-type Addition: This addition results in the formation of an alkoxide intermediate.

-

Acyl Transfer and Dehydration: The alkoxide undergoes an intramolecular acyl transfer, followed by dehydration to yield a mixed anhydride.

-

Hydrolysis: Finally, hydrolysis of the mixed anhydride yields the α,β-unsaturated carboxylic acid, in this case, this compound.

Experimental Protocols

Two detailed protocols for the synthesis of this compound are provided below. The first is a classical approach involving conventional heating, and the second utilizes microwave irradiation for a significantly faster reaction time.

Protocol 1: Conventional Heating Method

This protocol is adapted from established procedures for the Perkin reaction of substituted benzaldehydes.

Materials:

-

2-Chlorobenzaldehyde

-

Acetic anhydride

-

Anhydrous potassium acetate (B1210297) (or sodium acetate)

-

Saturated sodium carbonate solution

-

Concentrated hydrochloric acid

-

Ethanol

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a reflux condenser, combine 2-chlorobenzaldehyde, acetic anhydride, and anhydrous potassium acetate. A typical molar ratio is 1:1.5:1 of aldehyde to anhydride to base.

-

Reaction: Heat the reaction mixture in a heating mantle or oil bath to a temperature of 170-180°C. Maintain this temperature with constant stirring for 4 to 5 hours.

-

Hydrolysis and Neutralization: After the reaction is complete, allow the mixture to cool to approximately 100°C. Carefully and slowly pour the hot mixture into a beaker containing 100 mL of water. Add a saturated solution of sodium carbonate with vigorous stirring until the solution is alkaline (pH > 8). This step hydrolyzes the unreacted acetic anhydride and converts the this compound into its water-soluble sodium salt.

-

Extraction of Unreacted Aldehyde: If an oily layer of unreacted 2-chlorobenzaldehyde is present, transfer the mixture to a separatory funnel and separate the aqueous layer. Wash the aqueous layer with a small amount of diethyl ether or toluene (B28343) to remove any remaining unreacted aldehyde.

-

Precipitation of the Product: Cool the aqueous solution in an ice bath. Slowly add concentrated hydrochloric acid with constant stirring until the solution becomes strongly acidic (pH ~2). The this compound will precipitate as a solid.

-

Isolation and Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove inorganic impurities. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield pure this compound.

Protocol 2: Microwave-Assisted Synthesis

This method offers a significant reduction in reaction time compared to conventional heating.

Materials:

-

2-Chlorobenzaldehyde (0.05 mol)

-

Acetic anhydride (0.073 mol)

-

Anhydrous sodium acetate (0.03 mol)

-

Microwave reactor

-

Saturated sodium carbonate solution

-

Concentrated hydrochloric acid

-

Deionized water

-

Standard laboratory glassware for work-up

Procedure:

-

Reaction Mixture: In a microwave-safe reaction vessel, combine 2-chlorobenzaldehyde (0.05 mol), acetic anhydride (0.073 mol), and finely powdered anhydrous sodium acetate (0.03 mol).

-

Microwave Irradiation: Place the vessel in a microwave reactor and irradiate the mixture for 5 minutes.

-

Work-up: After irradiation, pour the hot mixture into a beaker containing approximately 25 mL of water. Add a saturated aqueous solution of sodium carbonate with vigorous stirring until the mixture is alkaline.

-

Removal of Unreacted Aldehyde: If necessary, steam distill the mixture to remove any unreacted 2-chlorobenzaldehyde.

-

Precipitation and Isolation: Cool the residual solution and filter to remove any resinous byproducts. Acidify the filtrate with concentrated hydrochloric acid with vigorous stirring. Cool the mixture in an ice bath to complete the precipitation of this compound.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain the pure product.

Visualizations

To further clarify the experimental process and the underlying chemical transformation, the following diagrams are provided.

Caption: Experimental Workflow for the Synthesis of this compound.

References

Application Notes and Protocols for the Synthesis of 2-Chlorocinnamic Acid via Knoevenagel Condensation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, providing an efficient route to α,β-unsaturated carbonyl compounds.[1] This reaction is a modification of the aldol (B89426) condensation and is widely utilized in the production of fine chemicals, polymers, and key intermediates for pharmaceuticals.[2] The synthesis of 2-Chlorocinnamic acid, a valuable building block in medicinal chemistry and materials science, can be effectively achieved through the Knoevenagel condensation of 2-chlorobenzaldehyde (B119727) with malonic acid.[3] The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or pyridine (B92270), and often proceeds with subsequent decarboxylation when malonic acid is used as the active methylene (B1212753) compound.[1]

This document provides detailed application notes, experimental protocols, and comparative data for the synthesis of this compound via the Knoevenagel condensation.

Reaction Mechanism and Signaling Pathways

The Knoevenagel condensation proceeds via a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[1] When a weak amine base like pyridine is used, it facilitates the deprotonation of the active methylene compound (malonic acid) to form a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of 2-chlorobenzaldehyde. The resulting intermediate undergoes dehydration and decarboxylation to yield the final product, this compound.

Caption: Mechanism of the Knoevenagel condensation for this compound synthesis.

Quantitative Data Summary

The yield of cinnamic acid derivatives in the Knoevenagel condensation is influenced by the nature and position of substituents on the benzaldehyde (B42025) ring, the choice of catalyst, and the reaction conditions. The use of a trace amount of pyridine has been shown to be highly effective for the condensation of chlorobenzaldehydes with malonic acid.

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Reaction Time (hours) | Yield (%) | Reference |

| 2-Chlorobenzaldehyde | Malonic Acid | Pyridine (trace) | Not specified | Not specified | 97-99 | [3] |

| 3-Chlorobenzaldehyde | Malonic Acid | Pyridine (trace) | Not specified | Not specified | 97-99 | [3] |

| 4-Chlorobenzaldehyde | Malonic Acid | Pyridine (trace) | Not specified | Not specified | 97-99 | [3] |

| Benzaldehyde | Malonic Acid | Pyridine (trace) | Not specified | 4 | 95 | [3] |

Experimental Protocols

This section provides a detailed protocol for the synthesis of this compound via the Knoevenagel condensation, adapted from procedures for similar substituted benzaldehydes.[4][5]

Materials:

-

2-Chlorobenzaldehyde (1.0 eq)

-

Malonic Acid (1.1 eq)

-

Pyridine (as solvent and catalyst)

-

Hydrochloric Acid (1 M)

-

Ethanol (95%, for recrystallization)

-

Distilled Water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Büchner funnel and flask

-

Beakers and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 2-chlorobenzaldehyde (1.0 eq) and malonic acid (1.1 eq).

-

Addition of Catalyst and Solvent: Add pyridine to the flask to dissolve the reactants. A typical ratio is 2-5 mL of pyridine per gram of aldehyde.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or oil bath.[4] The reaction progress can be monitored by the evolution of carbon dioxide.

-

Reaction Monitoring: Continue heating under reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing cold water or a mixture of crushed ice and water, while stirring.

-

Precipitation: Acidify the aqueous mixture by the dropwise addition of 1 M hydrochloric acid until the pH is approximately 2-3. This will cause the crude this compound to precipitate out of the solution.[5]

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with several portions of cold water to remove any remaining pyridine and other water-soluble impurities.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as 95% ethanol, to obtain pure this compound.[4]

-

Drying and Characterization: Dry the purified crystals in a vacuum oven. The final product can be characterized by determining its melting point and using spectroscopic methods such as FTIR, ¹H NMR, and ¹³C NMR.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Experimental workflow for this compound synthesis.

References

Application Notes and Protocols: Intramolecular Heck Reaction of 2-Chlorocinnamic Acid Derivatives for Coumarin Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1] This reaction has found extensive application in the synthesis of a wide array of complex organic molecules, including pharmaceuticals and natural products. A significant variation of this reaction is the intramolecular Heck reaction, which is a highly efficient method for the construction of carbocyclic and heterocyclic ring systems.[2] This application note focuses on the intramolecular Heck reaction of 2-chlorocinnamic acid derivatives as a strategic approach to the synthesis of coumarins, a prominent structural motif in many biologically active compounds.

Coumarins and their derivatives are of significant interest in drug discovery due to their diverse pharmacological activities, including anticoagulant, anti-inflammatory, antiviral, and anticancer properties. The intramolecular Heck cyclization of suitably functionalized this compound precursors offers a convergent and elegant route to this important class of heterocyclic compounds.

Reaction Principle

The intramolecular Heck reaction for the synthesis of coumarins from a this compound derivative involves the palladium-catalyzed cyclization of a substrate containing both the aryl chloride and an appropriately positioned alkene moiety. The general transformation can be envisioned as the reaction of an ester or amide derivative of this compound with an olefinic alcohol or amine, followed by a palladium-catalyzed intramolecular cyclization.

The catalytic cycle, illustrated below, is initiated by the oxidative addition of the palladium(0) catalyst to the aryl-chlorine bond of the this compound derivative. This is followed by intramolecular migratory insertion of the tethered alkene into the newly formed aryl-palladium bond. The subsequent β-hydride elimination step forms the coumarin (B35378) ring and a palladium-hydride species. Finally, reductive elimination, facilitated by a base, regenerates the active palladium(0) catalyst, allowing the cycle to continue.

Data Presentation: Typical Heck Reaction Conditions for Coumarin Synthesis

The following table summarizes typical conditions for the intramolecular Heck cyclization leading to coumarin derivatives, based on analogous reactions reported in the literature. Please note that specific conditions for a this compound-derived substrate may require optimization.

| Parameter | Typical Range/Examples | Notes |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂, (dba)₂Pd, Pd(PPh₃)₄ | Palladium(II) sources are often used as pre-catalysts and are reduced in situ to the active Pd(0) species. |

| Catalyst Loading | 1-10 mol% | Higher loadings may be necessary for less reactive substrates. |

| Ligand | PPh₃, P(o-tol)₃, BINAP, dppf | Phosphine ligands are commonly used to stabilize the palladium catalyst and influence reactivity and selectivity. |

| Base | K₂CO₃, Cs₂CO₃, NaOAc, Et₃N, Proton Sponge | An inorganic or organic base is required to neutralize the hydrogen halide formed during the reaction and to facilitate the reductive elimination step. |

| Solvent | DMF, DMAc, Acetonitrile, Toluene, Dioxane | High-boiling polar aprotic solvents are generally preferred. |

| Temperature | 80-140 °C | The reaction temperature is a critical parameter that often requires optimization. |

| Reaction Time | 2-24 hours | Reaction progress should be monitored by an appropriate technique such as TLC or LC-MS. |

Experimental Protocols

Protocol 1: Synthesis of a Representative Precursor for Intramolecular Heck Cyclization

This protocol describes the synthesis of a hypothetical but representative precursor, allyl 2-chlorocinnamate, from this compound and allyl alcohol.

Materials:

-

This compound

-

Allyl alcohol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

To a solution of this compound (1.0 eq) in dichloromethane (DCM), add allyl alcohol (1.2 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired allyl 2-chlorocinnamate.

Protocol 2: Intramolecular Heck Reaction for Coumarin Synthesis

This protocol outlines a general procedure for the intramolecular Heck cyclization of the synthesized allyl 2-chlorocinnamate to form a coumarin derivative.

Materials:

-

Allyl 2-chlorocinnamate (from Protocol 1)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triphenylphosphine (B44618) (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Nitrogen or Argon gas supply

-

Schlenk flask and condenser

-

Heating mantle or oil bath

-

Standard laboratory glassware for work-up and purification

-

Ethyl acetate

-

Hexanes

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a dry Schlenk flask, add allyl 2-chlorocinnamate (1.0 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and potassium carbonate (2.0 eq).

-

Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.

-

Add anhydrous N,N-dimethylformamide (DMF) via syringe.

-

Heat the reaction mixture to 120 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion (typically 8-12 hours), cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-